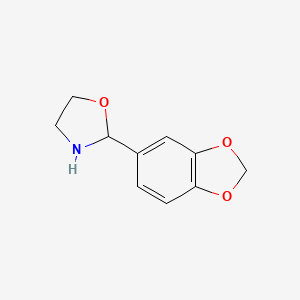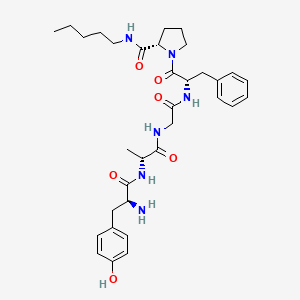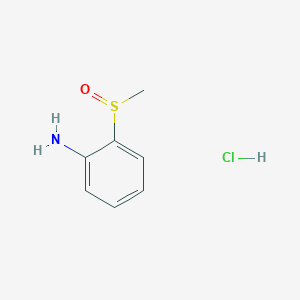
2-Methylsulfinylaniline;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methylsulfinylaniline;hydrochloride is an organic compound with the molecular formula C7H10ClNO2S. It is a derivative of aniline, where a methylsulfinyl group is attached to the aniline ring. This compound is often used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylsulfinylaniline;hydrochloride typically involves the following steps:
Nitration of Aniline: Aniline is nitrated to form nitroaniline.
Reduction of Nitroaniline: The nitro group is reduced to an amino group, forming 2-methylsulfinylaniline.
Formation of Hydrochloride Salt: The final step involves the reaction of 2-methylsulfinylaniline with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale nitration and reduction processes, followed by purification and crystallization to obtain the hydrochloride salt in high purity .
Análisis De Reacciones Químicas
Types of Reactions
2-Methylsulfinylaniline;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The methylsulfinyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form the corresponding sulfide.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted aniline derivatives.
Aplicaciones Científicas De Investigación
2-Methylsulfinylaniline;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 2-Methylsulfinylaniline;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in substitution reactions and as an oxidizing or reducing agent in redox reactions. Its effects are mediated through its interactions with enzymes and other biomolecules, leading to various biochemical and physiological outcomes .
Comparación Con Compuestos Similares
Similar Compounds
2-Methylsulfonylaniline: Similar structure but lacks the hydrochloride group.
2-Methylthioaniline: Contains a methylthio group instead of a methylsulfinyl group.
2-Methylsulfinylbenzene: Similar functional group but lacks the amino group .
Uniqueness
2-Methylsulfinylaniline;hydrochloride is unique due to the presence of both the methylsulfinyl and amino groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound in various chemical and biological applications .
Propiedades
Número CAS |
64257-98-3 |
|---|---|
Fórmula molecular |
C7H10ClNOS |
Peso molecular |
191.68 g/mol |
Nombre IUPAC |
2-methylsulfinylaniline;hydrochloride |
InChI |
InChI=1S/C7H9NOS.ClH/c1-10(9)7-5-3-2-4-6(7)8;/h2-5H,8H2,1H3;1H |
Clave InChI |
GSTWYZCQZRMHKL-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)C1=CC=CC=C1N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


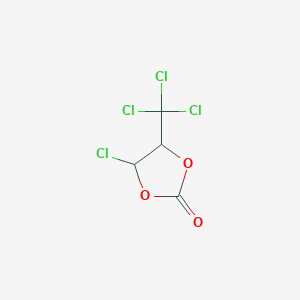
![2-Methyl-3-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14482158.png)
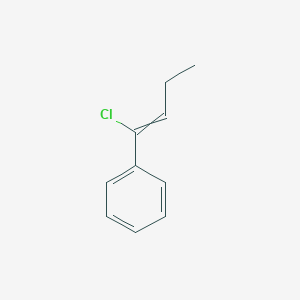

![3-Amino-6-(2-{3-[(pyridin-2-yl)amino]pyridin-2-yl}hydrazinylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14482187.png)

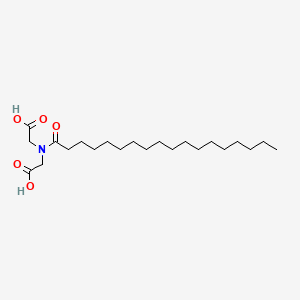
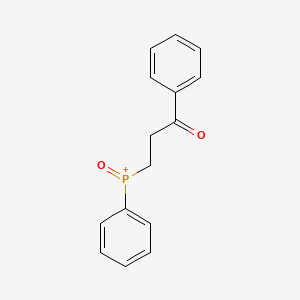
![N,N'-Bis{2-[(4,5-dihydro-1H-imidazol-2-yl)sulfanyl]ethyl}urea](/img/structure/B14482208.png)
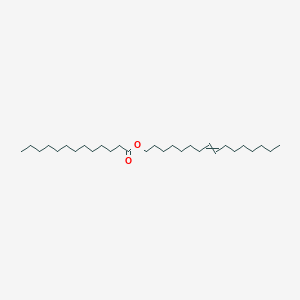
![(Bicyclo[4.4.1]undeca-1,3,5,7,9-pentaene-2,7-diyl)dimethanol](/img/structure/B14482222.png)
![2-[(Octa-1,3-dien-1-yl)amino]ethan-1-ol](/img/structure/B14482228.png)
